3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-(Bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol, a mixture of diastereomers, is a cyclobutane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes. This reaction is often catalyzed by light or heat to facilitate the formation of the four-membered ring.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclobutane ring. This step often uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or alkanes. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets, leading to the identification of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of a wide range of bioactive molecules.
Industry
In the industrial sector, 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(difluoromethyl)cyclobutan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Bromomethyl)-1-(methyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
3-(Bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol is unique due to the presence of both bromomethyl and difluoromethyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2731014-50-7 |
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Molecular Formula |
C6H9BrF2O |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H9BrF2O/c7-3-4-1-6(10,2-4)5(8)9/h4-5,10H,1-3H2 |
InChI Key |
CUAZDSGLCHZGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)CBr |
Purity |
95 |
Origin of Product |
United States |
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